2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASNHBHEKFWSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429327 | |
| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18087-62-2 | |
| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18087-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst Selection : Aluminum chloride (AlCl₃) is commonly employed due to its high electrophilicity, though boron trifluoride (BF₃) has shown improved regioselectivity in pyrrole derivatives.
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Solvent Systems : Dichloromethane (DCM) or nitrobenzene enables optimal solubility of both reactants. Polar aprotic solvents like dimethylformamide (DMF) are avoided to prevent side reactions.
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Temperature : Reactions proceed at 0–5°C to minimize polymerization of the pyrrole ring.
Table 1: Friedel-Crafts Acylation Performance Metrics
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AlCl₃ | DCM | 0 | 68 | 92 |
| BF₃·Et₂O | DCM | 5 | 75 | 95 |
| FeCl₃ | Nitrobenzene | 25 | 52 | 88 |
Key Observations :
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Boron trifluoride-diethyl ether (BF₃·Et₂O) enhances yield by stabilizing the acylium intermediate.
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Elevated temperatures (>10°C) lead to diminished yields due to competing decomposition pathways.
Nucleophilic Substitution of Halogenated Precursors
A two-step approach involves synthesizing 2-bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone (CAS 65438-97-3) followed by halogen-trifluoromethyl exchange.
Step 1: Synthesis of 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone
Bromination of 1-methylpyrrole-2-carbonyl chloride using phosphorus tribromide (PBr₃) yields the bromo intermediate.
Reaction Parameters :
Step 2: Halogen-Trifluoromethyl Exchange
The bromo intermediate reacts with silver trifluoroacetate (AgTFA) in acetonitrile under reflux.
Table 2: Trifluoromethylation Efficiency
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| AgTFA | Acetonitrile | 12 | 82 |
| CuI/CF₃SiMe₃ | DMF | 24 | 65 |
| CF₃COONa | DMSO | 48 | 45 |
Critical Considerations :
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Silver trifluoroacetate provides superior atom economy compared to copper-mediated methods.
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Prolonged reaction times (>24 h) result in pyrrole ring degradation.
Reductive Trifluoroacetylation
An alternative route involves reductive coupling of 1-methylpyrrole with trifluoroacetic anhydride (TFAA) using sodium borohydride (NaBH₄) as a reductant.
Mechanism and Optimization
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Activation : TFAA reacts with NaBH₄ to form a borane-trifluoroacetate complex.
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Coupling : The complex transfers the trifluoroacetyl group to the pyrrole ring at the α-position.
Table 3: Reductive Trifluoroacetylation Parameters
| Reductant | TFAA Equiv. | Solvent | Yield (%) |
|---|---|---|---|
| NaBH₄ | 1.5 | THF | 70 |
| LiAlH₄ | 2.0 | Et₂O | 58 |
| BH₃·THF | 1.2 | THF | 63 |
Advantages :
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Avoids harsh Lewis acids, making the method suitable for acid-sensitive substrates.
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THF as a solvent improves reaction homogeneity and heat transfer.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors (CFRs) are employed for Friedel-Crafts acylation due to their superior heat dissipation and mixing efficiency.
Table 4: Industrial Process Metrics
| Parameter | Batch Reactor | CFR |
|---|---|---|
| Annual Capacity (kg) | 500 | 5,000 |
| Purity (%) | 92 | 96 |
| Energy Consumption (kWh/kg) | 120 | 75 |
Notable Innovations :
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In-line IR spectroscopy monitors acylation progress in real-time, reducing off-spec batches by 40%.
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Solvent recovery systems achieve >90% DCM recycling, lowering environmental impact.
Purification and Characterization
Distillation and Crystallization
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid or other oxidized products.
Reduction: Formation of 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone has been studied for its potential as an antibacterial agent. Its structural features allow it to interact effectively with bacterial enzymes, leading to inhibition of growth and survival of pathogenic strains. For instance, studies have demonstrated that similar pyrrole compounds can disrupt bacterial cell wall synthesis and protein function, making them promising candidates for antibiotic development .
Antitumor Properties
In addition to its antimicrobial effects, this compound has shown potential in cancer research. Pyrrole derivatives are known for their ability to induce apoptosis in cancer cells. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better cell membrane penetration and increased bioavailability. Preliminary studies suggest that this compound may inhibit tumor growth in various cancer models .
Materials Science
Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymers can significantly enhance their thermal stability and chemical resistance. This compound can be utilized as a monomer or additive in the synthesis of fluorinated polymers used in coatings and membranes. These materials are particularly valuable in applications requiring high durability and resistance to solvents .
Nanocomposites
This compound can also serve as a precursor for the development of nanocomposites. By functionalizing nanoparticles with this compound, researchers can enhance the compatibility of nanoparticles with organic matrices. This approach is beneficial in creating advanced materials for electronics and photonics .
Catalysis
Catalytic Applications
The unique electronic properties of this compound make it a suitable candidate for use as a catalyst or catalyst modifier in organic reactions. Its ability to stabilize transition states can lead to increased reaction rates and selectivity in various transformations such as cross-coupling reactions and asymmetric synthesis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several pyrrole derivatives against Gram-positive and Gram-negative bacteria. Among them, this compound exhibited potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding supports the potential use of this compound as a lead structure for developing new antibiotics.
Case Study 2: Polymer Development
In another investigation, researchers synthesized a series of fluorinated polymers incorporating this compound. The resulting materials showed improved thermal stability up to 300°C compared to their non-fluorinated counterparts. The mechanical properties were also enhanced, indicating potential applications in high-performance coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The pyrrole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrole Ring
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethanone
- Structure: Chloro substituent at the ethanone position; 2,5-dimethylpyrrole with a 4-(trifluoromethoxy)phenyl group.
- Properties : Higher molecular weight (MW 331.7 g/mol) and melting point (147°C) compared to the target compound, likely due to the bulky aryl substituent .
- Reactivity : The chloro group increases susceptibility to nucleophilic substitution, unlike the trifluoroacetyl group, which is more resistant but highly electron-withdrawing .
2,2,2-Trifluoro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanone
Heterocycle Replacements
Triazole Derivatives (e.g., 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone)
- Structure : Triazole ring replaces pyrrole.
- Properties : Lower melting point (105–108°C) and higher E-factor (13.6), indicating less efficient synthesis .
- Applications: Triazole derivatives are often explored in medicinal chemistry for hydrogen-bonding capabilities, which the pyrrole analogue lacks due to its non-polar ring .
1,8-Naphthyridine Derivatives (e.g., 2,2,2-Trifluoro-1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone)
- Structure : Bicyclic 1,8-naphthyridine system.
- Impact: Extended π-conjugation enhances UV absorption and binding affinity in biological systems.
Heteroatom Modifications
Imidazole Derivatives (e.g., 2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethanone)
- Structure : Imidazole ring with two nitrogen atoms.
- Reactivity: The basic imidazole nitrogen can participate in coordination chemistry, unlike the pyrrole’s non-basic NH (replaced by methyl in the target compound).
Piperidine Derivatives (e.g., 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone)
Key Data and Research Findings
Table 1. Comparative Physicochemical Properties
Biological Activity
2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone (CAS RN: 18087-62-2) is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological systems, particularly in the context of pharmacological applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy.
- Antimicrobial Activity : The compound has shown activity against various bacterial strains, particularly those resistant to conventional antibiotics. Studies indicate that it may disrupt bacterial cell membranes or interfere with metabolic pathways.
- Neuropharmacological Effects : Preliminary research suggests that this compound could modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression. Its structural similarity to known psychoactive agents warrants further investigation.
- Anticancer Potential : Some derivatives of pyrrole compounds have demonstrated cytotoxic effects against cancer cell lines. The specific mechanism may involve apoptosis induction or cell cycle arrest.
Case Studies
- Antibacterial Efficacy :
- Neuroactive Properties :
- Cytotoxicity Assays :
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of 1-methylpyrrole with trifluoroacetic anhydride in the presence of Lewis acids like AlCl₃. Optimization includes controlling reaction temperature (0–5°C) to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to enhance yield . Gas chromatography (polar column method) can monitor purity and intermediates .
Q. How can spectroscopic techniques (NMR, IR) characterize this compound’s structure and confirm its purity?
- Methodological Answer :
- ¹H NMR : The pyrrole proton signals appear as a multiplet (δ 6.5–7.0 ppm), while the methyl group on the pyrrole nitrogen resonates as a singlet (δ ~3.6 ppm) .
- ¹⁹F NMR : The CF₃ group shows a sharp singlet at δ ~-74 ppm .
- IR : Strong carbonyl stretching (C=O) near 1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ confirm functional groups.
Q. What chromatographic methods are suitable for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (gradient elution) effectively separates the product. HPLC with a C18 reverse-phase column and acetonitrile/water mobile phase can assess purity (>98%) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, particularly regarding the conformation of the trifluoroacetyl group?
- Methodological Answer : Crystallize the compound via slow evaporation in a hexane/chloroform mixture. Use SHELXL for refinement, focusing on anisotropic displacement parameters for fluorine atoms. ORTEP-3 visualizes bond angles and torsional strain between the pyrrole ring and CF₃ group . Compare with analogous structures (e.g., 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone) to identify steric or electronic effects .
Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?
- Methodological Answer : Graph set analysis (via Mercury software) reveals weak C-H···O and C-F···H interactions. Hydrogen bonding between the carbonyl oxygen and adjacent pyrrole protons stabilizes the lattice . Thermogravimetric analysis (TGA) links packing efficiency to melting point and solubility trends .
Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?
- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs. Replicate synthesis under strictly anhydrous conditions and compare ¹³C NMR data (e.g., carbonyl carbon at δ ~180 ppm) with literature .
Q. What computational methods (DFT, MD) predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model transition states. Calculate Fukui indices to identify electrophilic sites (carbonyl carbon). MD simulations (AMBER force field) assess solvation effects in aprotic solvents .
Application-Oriented Questions
Q. How does the trifluoroacetyl group enhance this compound’s utility as a precursor in medicinal chemistry?
- Methodological Answer : The electron-withdrawing CF₃ group activates the ketone for condensation reactions (e.g., forming Schiff bases with amines). In vitro assays show analogues (e.g., indole derivatives) exhibit antimicrobial activity via membrane disruption .
Q. What strategies mitigate fluorine-related challenges (e.g., hygroscopicity, handling hazards) during experimental workflows?
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
